molecular formula C25H25N5O5S2 B12142028 ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B12142028
M. Wt: 539.6 g/mol
InChI Key: KMMXXPLZYPDHQU-RGEXLXHISA-N
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Description

Ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a rhodanine-thiazolidinone core, a scaffold widely recognized for its diverse pharmacological properties and its role as a privileged structure in the design of enzyme inhibitors. The specific structural configuration, including the (Z)-configured alkene and the fused pyrido[1,2-a]pyrimidin-4-one system, suggests potential as a key intermediate or lead compound for the development of kinase inhibitors. Researchers utilize this compound to explore structure-activity relationships (SAR) in the design of novel therapeutic agents targeting various kinase-driven pathways. Its mechanism of action is anticipated to involve interaction with the ATP-binding site of specific kinases, a hypothesis supported by the structural analogy to known kinase inhibitor chemotypes. With a molecular weight of 607.68, this high-purity material is supplied For Research Use Only and is intended solely for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use. Product information is available from suppliers such as BLDpharm and Cckinase .

Properties

Molecular Formula

C25H25N5O5S2

Molecular Weight

539.6 g/mol

IUPAC Name

ethyl 4-[3-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C25H25N5O5S2/c1-3-34-24(33)28-11-9-27(10-12-28)21-18(22(31)29-8-4-6-16(2)20(29)26-21)14-19-23(32)30(25(36)37-19)15-17-7-5-13-35-17/h4-8,13-14H,3,9-12,15H2,1-2H3/b19-14-

InChI Key

KMMXXPLZYPDHQU-RGEXLXHISA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters. For example:

  • Step 1 : 2-Amino-4-methylpyridine reacts with ethyl acetoacetate in refluxing ethanol to form 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .

  • Step 2 : Chlorination at position 2 using phosphorus oxychloride (POCl₃) yields 2-chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a key intermediate for subsequent substitutions .

Reaction Conditions :

ParameterValue
SolventDry dioxane or toluene
Temperature80–110°C
CatalystPOCl₃ (excess)
Yield70–85%

Formation of the Thiazolidinone Moiety

The thiazolidinone ring is constructed via a cyclization reaction between a ketone intermediate and thiosemicarbazide:

  • Step 3 : 3-Formyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one reacts with thiosemicarbazide in acetic acid to form the corresponding thiosemicarbazone .

  • Step 4 : Cyclization with mercaptoacetic acid under acidic conditions yields the 5-ylidenethiazolidin-4-one core. The Z -configuration is stabilized by intramolecular hydrogen bonding .

Key Analytical Data :

  • IR : ν 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).

  • ¹H NMR : δ 7.8–8.2 ppm (pyrimidine H), δ 5.1 ppm (CH=S) .

Introduction of the Furan-2-ylmethyl Group

The furan substituent is introduced via alkylation of the thiazolidinone nitrogen:

  • Step 5 : Reaction of the thiazolidinone intermediate with furfuryl bromide in dimethylformamide (DMF) using potassium carbonate as a base .

Optimization Insights :

  • Excess furfuryl bromide (1.2 eq) improves yield to >90% .

  • Lower temperatures (0–5°C) minimize side reactions .

Piperazine Coupling and Esterification

The piperazine moiety is incorporated through nucleophilic aromatic substitution:

  • Step 6 : 2-Chloro intermediate reacts with piperazine in acetonitrile at 25–40°C .

  • Step 7 : Ethyl chloroformate is used to introduce the carboxylate ester at the piperazine nitrogen .

Synthetic Protocol :

ComponentQuantity
2-Chloro intermediate1.0 eq
Piperazine1.1 eq
SolventAcetonitrile
BaseK₂CO₃
Yield80–93%

Purification and Characterization

Final purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol . Purity is confirmed via:

  • HPLC : >99% purity (C18 column, acetonitrile/water).

  • Mass Spec : [M+H]⁺ = 539.6 m/z (calculated) .

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

MethodAdvantagesLimitationsYield (%)
Multi-step cyclocondensation High regioselectivityLong reaction times70–85
One-pot thiazolidinone synthesisReduced purification stepsRequires strict pH control65–78
Piperazine coupling Scalable for industrySensitive to moisture80–93

Challenges and Solutions

  • Stereochemical Control : The Z -configuration of the thiazolidinone is maintained using acetic acid as a solvent, which stabilizes the transition state via hydrogen bonding .

  • Byproduct Formation : Excess reagents and low temperatures suppress di-substituted byproducts during piperazine coupling .

Industrial Scalability Considerations

  • Cost Efficiency : Replacing DMF with toluene reduces solvent costs by 40% without compromising yield .

  • Green Chemistry : Catalytic recycling of POCl₃ and K₂CO₃ is under investigation to minimize waste .

Chemical Reactions Analysis

Key Reactivity Features

The compound’s reactivity arises from:

  • Thiazolidinone core : Susceptible to nucleophilic attack at the C=O and C=S positions.

  • Pyrido-pyrimidinone system : Participates in π-π stacking and electrophilic substitution.

  • Furylmethyl group : Provides sites for oxidation or electrophilic aromatic substitution.

  • Piperazine-carboxylate side chain : Enables acid/base-mediated functionalization .

Nucleophilic Substitution

The thioxo (C=S) group undergoes nucleophilic substitution with amines or thiols:

Reaction TypeReagents/ConditionsProductReference
Thiol exchangeEthylenediamine, DMF, 80°CThiazolidinone-amine adduct
Amine-mediated substitutionBenzylamine, EtOH, refluxS-alkylated derivative

Condensation Reactions

The exocyclic methylene group (C=C) participates in Knoevenagel condensations:

SubstrateCatalystProductYield
Aldehydes (e.g., benzaldehyde)Piperidine, EtOHExtended conjugated systems65–78%

Oxidation-Reduction

  • Oxidation : The furan ring is oxidized to a diketone using MnO₂/H₂SO₄.

  • Reduction : NaBH₄ selectively reduces the exocyclic double bond (C=C) while preserving the thiazolidinone.

Cycloaddition

The electron-deficient exocyclic C=C undergoes Diels-Alder reactions:

DienophileConditionsProduct
Maleic anhydrideToluene, 110°CBicyclic adduct with improved solubility

Synthetic Pathways

The compound is synthesized via a multi-step strategy:

StepReactionKey ReagentsPurpose
1Formation of thiazolidinone coreCS₂, furfurylamine, K₂CO₃Introduce thioxo and furylmethyl groups
2Knoevenagel condensationPyrido-pyrimidinone aldehyde, piperidineCouple thiazolidinone to pyrido-pyrimidinone
3Piperazine-carboxylate functionalizationEthyl chloroformate, DIPEAInstall solubilizing side chain

Stability Under Environmental Conditions

ConditionStability Outcome
Acidic (pH < 3)Hydrolysis of ester group (t₁/₂ = 4 h)
Basic (pH > 10)Thiazolidinone ring degradation
UV light (300–400 nm)Photooxidation of furan ring

Interaction with Biological Nucleophiles

In pharmacological contexts:

  • Thiol groups (e.g., cysteine residues): Form disulfide bonds, altering protein binding.

  • Amine groups (e.g., lysine): Undergo Michael addition at the exocyclic C=C.

Comparative Reactivity of Analogues

Analog Structure ModificationReactivity Change
Replacement of furan with phenylReduced oxidation susceptibility
Ethyl → methyl piperazine substitutionEnhanced nucleophilic substitution rates

This compound’s versatility in nucleophilic, condensation, and cycloaddition reactions makes it a valuable scaffold for medicinal chemistry optimization. Further studies are needed to explore its catalytic applications and stability under industrial conditions.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiazolidine and pyrimidine moieties exhibit notable antimicrobial properties. Ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate has been evaluated for its effectiveness against various bacterial strains. Studies suggest that the incorporation of furan and thiazolidine derivatives enhances the compound's ability to disrupt microbial cell walls, leading to increased antibacterial efficacy .

Anticancer Properties

The compound's structural framework allows for potential interactions with biological targets involved in cancer progression. Preliminary studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The thiazolidine and pyrimidine rings are particularly noted for their roles in modulating pathways related to cell cycle regulation and apoptosis .

Neuroprotective Effects

There is emerging interest in the neuroprotective properties of piperazine derivatives. This compound may exhibit protective effects against neurodegenerative diseases through mechanisms involving the modulation of oxidative stress and inflammation pathways .

Synthesis of Heterocyclic Compounds

The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its functional groups allow for nucleophilic substitutions and cyclization reactions, making it a valuable building block in organic synthesis. For instance, reactions involving this compound can lead to the formation of more complex structures with potential pharmacological activities .

Case Studies

Several case studies have documented the successful application of this compound in synthetic routes aimed at developing new therapeutic agents:

  • Synthesis of Antimicrobial Agents : In a study focused on synthesizing new antimicrobial agents, derivatives of ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl) were tested for their effectiveness against resistant strains of bacteria. Results indicated a significant reduction in bacterial viability compared to controls .
  • Development of Anticancer Therapeutics : Another research effort utilized this compound in a series of reactions designed to create anticancer drugs targeting specific pathways involved in tumor growth. The derivatives synthesized showed promising activity in vitro against multiple cancer cell lines .

Mechanism of Action

The mechanism of action of ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby disrupting the biochemical pathways essential for cell survival and proliferation. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of key enzymes can lead to the selective killing of cancer cells.

Comparison with Similar Compounds

Structural Similarities and Variations

Key analogs (Table 1) share the pyridopyrimidinone-thiazolidinone scaffold but differ in substituents:

Compound ID Thiazolidinone Substitution Piperazine Substitution Key Structural Variation
Compound A 3-(Furan-2-ylmethyl) Ethyl carboxylate Furan ring enhances π-π interactions
CAS 361995-60-0 3-Isopropyl Allylamino Aliphatic substitution reduces polarity
CAS 372497-62-6 3-Isopropyl 4-Benzyl Benzyl group increases hydrophobicity
CAS 312314-29-7 N/A Bromo-nitro phenyl hydrazide Aromatic nitro group adds electron-withdrawing effects

Key Observations :

  • The ethyl carboxylate in Compound A improves aqueous solubility compared to benzyl (CAS 372497-62-6) or allylamino (CAS 361995-60-0) groups .

Physicochemical Properties

Using QSPR/QSAR principles , critical descriptors include:

  • Log P : The furan-2-ylmethyl group in Compound A lowers log P (predicted ~2.1) compared to benzyl-substituted analogs (log P ~3.5) due to reduced hydrophobicity.
  • Hydrogen Bonding : The thioxo group in Compound A forms intramolecular hydrogen bonds, stabilizing the Z-configuration and influencing chromatographic retention .
  • Solubility : The carboxylate ester enhances solubility in polar solvents (e.g., DMSO), whereas benzyl-substituted analogs exhibit poor solubility .

Bioactivity and Pharmacological Potential

CAS 361995-60-0: Displays moderate antimicrobial activity (MIC = 16 µg/mL against S. aureus), attributed to the isopropyl-thiazolidinone moiety .

Compound A : The furan group may confer selectivity for enzymes with aromatic binding pockets (e.g., kinases or GPCRs), while the carboxylate ester could improve oral bioavailability .

Predicted Advantages of Compound A :

  • Reduced metabolic degradation due to the stable furan-thiazolidinone linkage.
  • Lower risk of promiscuous binding compared to nitro-substituted analogs (e.g., CAS 312314-29-7), as predicted by Hit Dexter 2.0 .

Biological Activity

Ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its diverse biological activities. Its molecular formula is C22H22N4O4S2C_{22}H_{22}N_4O_4S_2, with a molecular weight of 470.6 g/mol. The structural complexity includes thiazolidinone and pyridopyrimidine moieties, which are known for their pharmacological significance.

PropertyValue
Molecular FormulaC22H22N4O4S2C_{22}H_{22}N_4O_4S_2
Molecular Weight470.6 g/mol
IUPAC NameEthyl 4-(3-{(Z)-...
InChI KeyIBPCHNRPCTYOCO-LGMDPLHJSA-N

Antimicrobial Activity

Research has demonstrated that compounds containing thiazolidinone structures exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various derivatives against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that ethyl 4-(3-{(Z)-... effectively inhibited bacterial growth, showcasing its potential as an antimicrobial agent .

Table 1: Antibacterial Activity Against Selected Bacteria

CompoundStaphylococcus aureus (G+)Escherichia coli (G-)
Ethyl 4-(3-{(Z)-...Inhibition Zone (mm)Inhibition Zone (mm)
Compound A2015
Compound B2510

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been extensively studied. Ethyl 4-(3-{(Z)-... was subjected to cytotoxicity assays against various cancer cell lines using the MTT assay method. Results indicated a dose-dependent inhibition of cell proliferation, with significant cytotoxic effects observed at higher concentrations (50 µM and above) .

Figure 1: Cytotoxicity Assessment Using MTT Assay

Cytotoxicity Assessment

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory applications. Studies suggest that thiazolidinone derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

The precise mechanism of action for ethyl 4-(3-{(Z)-... is not fully elucidated; however, it is believed to involve multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It may interact with cellular receptors affecting signaling pathways related to inflammation and cancer growth.
  • Oxidative Stress Reduction : The antioxidant properties may contribute to its anti-inflammatory effects by scavenging free radicals.

Q & A

Q. Example Workflow :

StepMethodApplication
1. Parameter ScreeningHigh-throughput robotic synthesisTest 50+ solvent/catalyst combinations
2. Data ModelingBayesian optimizationIdentify optimal conditions (e.g., DMF, 80°C)
3. Mechanistic ValidationDFT calculationsConfirm feasibility of proposed pathways

Basic: What spectroscopic techniques are essential for characterizing this compound and its derivatives?

  • NMR Spectroscopy :
    • 1^1H NMR: Identify protons on the furan (δ 6.5–7.5 ppm) and piperazine (δ 2.5–3.5 ppm) groups.
    • 13^{13}C NMR: Confirm carbonyl resonances (C=O at ~160–180 ppm) and thioxo groups (C=S at ~120–130 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of CO2_2Et from the carboxylate group).
  • X-ray Crystallography : Resolve Z/E configuration in the thiazolidinone ring, critical for biological activity .

Advanced: How can contradictions in biological activity data for this compound be resolved?

Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:

  • Standardized Assays : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity. For example, pyrido[1,2-a]pyrimidinones showed anti-inflammatory activity in vitro but not in vivo due to metabolic instability .
  • Structure-Activity Relationship (SAR) : Compare analogs with modified substituents (e.g., replacing furan with phenyl). Tabulate IC50_{50} values:
DerivativeSubstituentIC50_{50} (μM)Notes
AFuran-2-ylmethyl0.45High selectivity
B4-Methylphenyl1.2Reduced solubility
CPyridin-3-yl>10Inactive

Data from .

Basic: What are the recommended storage and handling protocols for this compound?

  • Storage : -20°C under inert gas (N2_2/Ar) to prevent oxidation of the thioxo group.
  • Handling : Use anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis of the ester group .
  • Stability Testing : Monitor purity via HPLC every 3 months; degradation products (e.g., free carboxylic acid) indicate moisture exposure .

Advanced: How can machine learning accelerate the discovery of novel derivatives with enhanced bioactivity?

  • Generative Models : Train on ChEMBL or PubChem data to propose derivatives with optimized pharmacokinetic properties (e.g., logP < 3).
  • ADMET Prediction : Tools like SwissADME predict absorption/metabolism risks. For instance, reducing the molecular weight (<500 Da) improves BBB penetration for CNS targets .
  • Case Study : A hybrid model combining QSAR and molecular docking prioritized 15 derivatives with >50% inhibition of kinase targets .

Basic: What synthetic routes are reported for structurally related compounds?

  • Thiazolidinone Formation : Condensation of thiourea with α,β-unsaturated ketones under acidic conditions (e.g., HCl/EtOH) .
  • Piperazine Functionalization : Nucleophilic acyl substitution using chloroacetyl chloride or carbodiimide coupling .
  • Key Intermediate : Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate (synthesized via Biginelli reaction modifications) .

Advanced: What strategies address low yields in multi-step syntheses of this compound?

  • Flow Chemistry : Continuous-flow reactors minimize intermediate isolation (e.g., 85% yield in thiazolidinone formation vs. 60% in batch) .
  • Microwave Assistance : Accelerate cyclization steps (e.g., 30 minutes vs. 12 hours under reflux) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate accumulation and adjust stoichiometry .

Basic: How is the purity of this compound validated for in vitro studies?

  • Chromatography : HPLC with UV detection (λ = 254 nm); >95% purity required.
  • Elemental Analysis : Carbon/nitrogen/sulfur content must align with theoretical values (±0.4%) .

Advanced: What role does the Z-configuration in the thiazolidinone ring play in target binding?

Molecular docking studies show the Z-configuration aligns the thioxo group with catalytic cysteine residues in enzymes (e.g., SARS-CoV-2 Mpro^\text{pro}), enhancing inhibitory activity by 10-fold compared to E-isomers .

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